Pyridinium, N-(3-trimethylaminopropyl)-4-(N-methyl-3-indolylethyl)-, dibromide
Description
Pyridinium, N-(3-trimethylaminopropyl)-4-(N-methyl-3-indolylethyl)-, dibromide is a quaternary ammonium compound characterized by a pyridinium core substituted with a trimethylaminopropyl group and an N-methyl-3-indolylethyl moiety. Its dibromide counterions enhance solubility in polar solvents, making it suitable for applications in biological and chemical research.
Properties
CAS No. |
21199-35-9 |
|---|---|
Molecular Formula |
C22H31Br2N3 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide |
InChI |
InChI=1S/C22H31N3.2BrH/c1-23-21(18-20-8-5-6-9-22(20)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4;;/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
NIRYDGHMDCQDDE-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium dibromide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation of Pyridine: The pyridine ring is alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Hydroxide ions, cyanide ions, aqueous or organic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of trimethyl-[3-[4-[2-(1-methylindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium dibromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to nucleic acids, proteins, or enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its hybrid structure combining pyridinium, indole, and quaternary ammonium groups. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Overview of Key Compounds
Key Observations:
Structural Complexity: The target compound’s indolylethyl and trimethylaminopropyl groups distinguish it from simpler pyridine derivatives (e.g., N-(pyridin-2-yl)amide). Its indole moiety may enable π-π stacking interactions, enhancing binding to aromatic residues in proteins . Compared to FM 4-64, which has a hexatrienyl chain for membrane integration, the indolylethyl group in the target compound could prioritize intracellular targets over membrane localization .
Biological Activity: FM 4-64 is well-documented as a fluorescent probe for tracking endocytosis and vesicle dynamics .
Molecular Weight and Solubility: The dibromide counterions in both the target compound and FM 4-64 improve aqueous solubility compared to non-ionic pyridine derivatives (e.g., N-(pyridin-2-yl)amide). However, the target compound’s higher molecular weight (~500 vs. FM 4-64’s ~640) may affect its pharmacokinetic profile in biological systems .
Synthetic Accessibility :
- Pyridine-indole hybrids (e.g., N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide) often require multi-step synthesis involving palladium-catalyzed cross-coupling or nucleophilic substitution. The target compound’s quaternary ammonium group likely necessitates alkylation steps with trimethylamine, adding synthetic complexity .
Biological Activity
Pyridinium, N-(3-trimethylaminopropyl)-4-(N-methyl-3-indolylethyl)-, dibromide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₆H₁₈Br₂N₃
- Molecular Weight : 406.23 g/mol
- IUPAC Name : this compound
The molecular structure features a pyridinium ring substituted with a trimethylaminopropyl group and an indole derivative, which contributes to its unique pharmacological properties.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. Pyridinium derivatives are known to exhibit various mechanisms including:
- Acetylcholinesterase Inhibition : Compounds similar to pyridinium dibromide have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Antimicrobial Activity : Some pyridine derivatives exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anticholinergic Activity
A study evaluated the anticholinergic potential of pyridinium derivatives. The results indicated that certain derivatives demonstrated significant AChE inhibitory activity, with IC50 values comparable to established drugs like donepezil .
| Compound | IC50 (nM) | Comparison Drug | IC50 (nM) |
|---|---|---|---|
| Pyridinium Derivative | 7.5 ± 0.19 | Donepezil | 14 ± 0.12 |
Antimicrobial Efficacy
In vitro studies have assessed the antimicrobial efficacy of pyridine-based compounds. For instance, derivatives have shown activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .
Case Studies
- Cognitive Enhancement : A case study involving a derivative of the compound showed improved cognitive function in animal models when administered at specific dosages. The study highlighted a notable increase in memory retention and learning capabilities attributed to AChE inhibition .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance bioactivity and specificity towards bacterial targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
